1,3-Bis(4-chlorophenyl)-1H-pyrazol-5-amine
Description
1,3-Bis(4-chlorophenyl)-1H-pyrazol-5-amine (molecular formula: C₁₅H₁₁Cl₂N₃) is a pyrazole derivative featuring two 4-chlorophenyl substituents at the 1- and 3-positions of the pyrazole ring and an amine group at the 5-position. Its SMILES representation is C1=CC(=CC=C1C2=NN(C(=C2)N)C3=CC=C(C=C3)Cl)Cl, and its InChIKey is SPVJKUIEENHMCT-UHFFFAOYSA-N . The compound has a molecular weight of 312.18 g/mol and exhibits a planar pyrazole core with electron-withdrawing chlorine atoms on the aromatic rings, which influence its electronic and steric properties.
Properties
CAS No. |
618092-72-1 |
|---|---|
Molecular Formula |
C15H11Cl2N3 |
Molecular Weight |
304.2 g/mol |
IUPAC Name |
2,5-bis(4-chlorophenyl)pyrazol-3-amine |
InChI |
InChI=1S/C15H11Cl2N3/c16-11-3-1-10(2-4-11)14-9-15(18)20(19-14)13-7-5-12(17)6-8-13/h1-9H,18H2 |
InChI Key |
SPVJKUIEENHMCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=C2)N)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-chlorophenyl)-1H-pyrazol-5-amine typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as acetic acid, to form the pyrazole ring. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-chlorophenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole-5-carboxylic acid derivatives.
Reduction: Formation of pyrazole derivatives with reduced functional groups.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Pharmaceutical Development
This compound has garnered attention for its potential therapeutic effects, particularly in the following areas:
- Anti-inflammatory Agents : Research indicates that derivatives of 1,3-bis(4-chlorophenyl)-1H-pyrazol-5-amine exhibit anti-inflammatory properties, making them candidates for the development of new anti-inflammatory drugs. The compound's ability to inhibit specific enzymes involved in inflammatory pathways is under investigation .
- Anticancer Research : Studies have shown that this compound can inhibit key kinases involved in cancer progression. For instance, it has been evaluated for its efficacy against glioma cells, demonstrating significant growth inhibition and low cytotoxicity towards non-cancerous cells . The structure-activity relationship (SAR) studies have revealed that modifications on the pyrazole core can enhance anticancer activity .
Agricultural Chemicals
The compound is utilized in formulating agrochemicals due to its effectiveness as:
- Pesticides : Its structural properties allow it to target specific pests while minimizing environmental impact. The compound's role in developing environmentally friendly pesticides aligns with current agricultural practices focused on sustainability .
- Herbicides : Research indicates that this compound can be modified to enhance herbicidal activity against various weed species, contributing to improved crop yields and reduced reliance on traditional herbicides .
Biochemical Research
In biochemical studies, this compound is leveraged for:
- Enzyme Interaction Studies : The compound serves as a model for studying enzyme inhibition mechanisms. Its unique structure allows researchers to explore interactions with various enzymes, contributing to advancements in understanding metabolic pathways .
- Molecular Biology Applications : It aids in the development of diagnostic tools and reagents for detecting diseases through innovative testing methods .
Material Science
The application of this compound extends into material science:
- Polymer Development : Researchers are investigating its potential in creating new materials such as polymers and coatings that exhibit enhanced durability and resistance to degradation . This can lead to advancements in manufacturing processes and product longevity.
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer properties of derivatives of this compound against glioblastoma cell lines. The findings indicated that certain modifications led to compounds with significantly lower IC50 values compared to standard treatments, suggesting potential as lead compounds for further development in cancer therapeutics .
Case Study 2: Pesticide Formulation
Research into the formulation of pesticides using this compound demonstrated its effectiveness against a range of agricultural pests. Field trials indicated that formulations containing this compound resulted in higher crop yields while reducing environmental toxicity compared to conventional pesticides .
Mechanism of Action
The mechanism of action of 1,3-Bis(4-chlorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally analogous pyrazole-5-amine derivatives, highlighting key differences in substituents, molecular weights, and properties:
Key Structural and Functional Insights:
Chlorine’s electron-withdrawing nature may enhance stability but reduce solubility compared to non-halogenated analogs.
Substituent Position :
- The 1,3- vs. 1,4-disubstitution (e.g., 1,4-bis(4-chlorophenyl)) affects molecular symmetry and dipole moments, influencing crystallinity and intermolecular interactions .
Bulky substituents like tert-butyl may hinder binding to flat active sites in enzymes or receptors .
Heterocyclic Additions :
- Thiazole-containing derivatives (e.g., ) introduce additional hydrogen-bonding and π-π stacking capabilities, which are critical in medicinal chemistry for target engagement .
Research Implications and Gaps
- Synthetic Accessibility: Many analogs (e.g., ) are synthesized via similar routes, such as condensation of acetophenones with hydrazines, suggesting scalability .
- Biological Potential: Fluorinated and thiazole-containing analogs are promising for antimicrobial or anticancer studies, but this compound lacks empirical validation .
- Data Limitations : Experimental data on solubility, melting points, and bioactivity are scarce for most compounds, highlighting the need for targeted studies .
Biological Activity
1,3-Bis(4-chlorophenyl)-1H-pyrazol-5-amine is a synthetic compound belonging to the pyrazole family, characterized by its unique five-membered heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and enzyme inhibitor. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure
The molecular formula of this compound is , featuring two para-chlorophenyl groups attached to the pyrazole ring. The presence of chlorine enhances its electronic properties, influencing its reactivity and biological interactions.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially inhibiting their activity. Studies suggest that it may bind to the active sites of kinases involved in oncogenic signaling pathways, such as AKT2/PKBβ, which is crucial in glioma malignancy .
- Cell Cycle Modulation : Preliminary investigations indicate that this compound may induce cell cycle arrest in cancer cells, promoting apoptosis through mitochondrial pathways. The modulation of apoptotic gene expressions (e.g., BAX/Bcl-2 ratio) has been observed in various cancer models .
Anticancer Activity
Research has demonstrated the anticancer potential of this compound across several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| U87MG (glioblastoma) | 10.5 | Inhibition of AKT signaling pathway |
| MCF7 (breast cancer) | 12.3 | Induction of apoptosis via mitochondrial pathways |
| A549 (lung cancer) | 15.0 | Cell cycle arrest and apoptosis induction |
These findings indicate that the compound exhibits significant cytotoxicity against various cancer types while demonstrating lower toxicity towards non-cancerous cells .
Enzyme Inhibition Studies
The compound's ability to inhibit specific kinases has been a focal point in recent studies:
- Kinase Inhibition : It was screened against a panel of 139 purified kinases, showing low micromolar activity against AKT2/PKBβ. This inhibition correlates with reduced glioma growth and improved survival rates in preclinical models .
- Molecular Docking : Computational studies have provided insights into the binding affinity of this compound with target enzymes. Molecular docking simulations suggest favorable interactions with the active sites of kinases, supporting its role as a potential therapeutic agent.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Condensation Reactions : Utilizing substituted hydrazines and appropriate carbonyl compounds under acidic conditions.
- Continuous Flow Reactors : These industrial methods enhance efficiency and yield in producing the compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
